(2S,4R)-1-benzyloxycarbonyl-2-dimethylaminocarbonyl-4-hydroxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyl group, and a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a selective oxidation reaction, using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced through a carbamoylation reaction, using reagents such as dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Benzylation: The final step involves the benzylation of the pyrrolidine ring, which can be achieved through a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production of benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, benzyl chloride.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Influencing intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl (2S,4R)-2-(methylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Differing by the presence of a methyl group instead of a dimethylcarbamoyl group.
Benzyl (2S,4R)-2-(ethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Differing by the presence of an ethyl group instead of a dimethylcarbamoyl group.
Benzyl (2S,4R)-2-(propylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Differing by the presence of a propyl group instead of a dimethylcarbamoyl group.
The uniqueness of benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
114357-97-0 |
---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
benzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-16(2)14(19)13-8-12(18)9-17(13)15(20)21-10-11-6-4-3-5-7-11/h3-7,12-13,18H,8-10H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
NXZIMLSJOSWGLW-OLZOCXBDSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.